molecular formula C12H14N2 B1268373 4-Benzyl-3,5-dimethyl-1H-pyrazole CAS No. 23147-77-5

4-Benzyl-3,5-dimethyl-1H-pyrazole

Cat. No. B1268373
CAS RN: 23147-77-5
M. Wt: 186.25 g/mol
InChI Key: DYXNQVLCTOFNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Benzyl-3,5-dimethyl-1H-pyrazole and related pyrazole derivatives often involves the use of specific annulation methods, such as the 3+2 cycloaddition reaction, which is effective for generating substituted pyrazoles. For instance, the condensation of malon derivatives with various substituted phenyl benzeneazo acetyl acetones in the presence of glacial acetic acid has been described for synthesizing substituted pyrazoles, showcasing a facile synthesis approach for such compounds (Pareek, Joseph, & Seth, 2010).

Molecular Structure Analysis

The molecular and crystal structures of pyrazole derivatives have been extensively studied, revealing insights into their conformational isomerism. X-ray crystallography and semi-empirical calculations have been utilized to explore the conformational preferences of pyrazole rings concerning the benzene ring. These studies provide a deeper understanding of the spatial arrangement and stability of such molecules, highlighting the alternating positions of the pyrazole rings around the phenyl plane (Foces-Foces et al., 1996).

Chemical Reactions and Properties

4-Benzyl-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions due to its functional groups. The presence of the benzyl and methyl groups allows for reactions that modify the pyrazole core, leading to a wide range of derivatives with different chemical properties. For instance, the synthesis of complexes with pyrazolylborato ligands indicates the compound's ability to participate in coordination chemistry, forming complexes with metals such as molybdenum and tungsten (Jeffery et al., 1994).

Physical Properties Analysis

The physical properties of 4-Benzyl-3,5-dimethyl-1H-pyrazole, such as solubility, melting point, and crystalline structure, are crucial for its practical applications. X-ray diffraction studies have been pivotal in determining the crystal packing and conformation of pyrazole derivatives, providing insights into their solid-state properties and stability under various conditions.

Chemical Properties Analysis

The chemical behavior of 4-Benzyl-3,5-dimethyl-1H-pyrazole is influenced by its molecular structure. The pyrazole moiety, in particular, contributes to the compound's reactivity, allowing for a range of chemical transformations. Studies on pyrazole derivatives have shed light on their antioxidative properties and potential for forming hydrogen-bonded supramolecular structures, which could be harnessed for developing new materials with desired functionalities (Alam & Lee, 2012).

Scientific Research Applications

Synthesis and Characterization in Chemistry

4-Benzyl-3,5-dimethyl-1H-pyrazole derivatives are often used in the synthesis and characterization of complex chemical structures. For example, Guerrero et al. (2008) explored the creation of metallomacrocyclic palladium(II) complexes using hybrid pyrazole ligands, highlighting the molecule's versatility in forming different complex structures in various solvents (Guerrero et al., 2008). Additionally, Wang et al. (2006) conducted a DFT study on bipyrazole derivatives, assessing their potential as corrosion inhibitors, which underscores the molecule's utility in material science (Wang et al., 2006).

Applications in Liquid Crystals and Luminescence

Moyano et al. (2013) reported the self-assembly of 4-aryl-1H-pyrazoles for creating luminescent supramolecular columnar liquid crystals. This study demonstrates the molecule's ability to form structures that exhibit luminescent properties, which could be significant in developing advanced materials (Moyano et al., 2013).

Biological and Pharmacological Studies

In the pharmacological sector, Shubhangi et al. (2019) conducted in silico studies on pyrazole-based drug molecules, evaluating their interactions and activities against specific bacterial targets. This reflects the molecule's potential role in drug design and antibacterial applications (Shubhangi et al., 2019).

Chemosensor Development

Ghazalli et al. (2014) synthesized copper(I) pyrazolate complexes, which were used to develop chemosensors for ethanol. This research shows the molecule's application in creating sensitive materials for detecting specific substances (Ghazalli et al., 2014).

Antibacterial and Antifungal Activities

Studies like the one by Sharma et al. (2010) have synthesized arylazopyrazoles and evaluated their antibacterial and antifungal activities, further demonstrating the molecule's relevance in developing new antimicrobial agents (Sharma et al., 2010).

Coordination Compounds and Catalysis

Santra et al. (2016) reported on N1-substituted 3,5-dimethylpyrazole derivatives and their coordination behavior with metals like copper and cadmium. These compounds exhibited catechol oxidase activity, suggesting potential applications in catalysis (Santra et al., 2016).

properties

IUPAC Name

4-benzyl-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-12(10(2)14-13-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXNQVLCTOFNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341465
Record name ZINC03164664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-3,5-dimethyl-1H-pyrazole

CAS RN

23147-77-5
Record name ZINC03164664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyl-3,5-dimethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-3,5-dimethyl-1H-pyrazole
Reactant of Route 2
4-Benzyl-3,5-dimethyl-1H-pyrazole
Reactant of Route 3
4-Benzyl-3,5-dimethyl-1H-pyrazole
Reactant of Route 4
4-Benzyl-3,5-dimethyl-1H-pyrazole
Reactant of Route 5
4-Benzyl-3,5-dimethyl-1H-pyrazole
Reactant of Route 6
4-Benzyl-3,5-dimethyl-1H-pyrazole

Citations

For This Compound
9
Citations
SQ Wang, C Kong - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 67| Part 12| December 2011| Page o3199 https://doi.org/10.1107/S1600536811045405 …
Number of citations: 9 scripts.iucr.org
W Solodenko, P Bröker, J Messinger, U Schön… - …, 2006 - thieme-connect.com
A convenient one-step transformation of primary and secondary amines into the corresponding unprotected guanidines using 4-benzyl-3, 5-dimethyl-1H-pyrazole-1-carboxamidine and …
Number of citations: 15 www.thieme-connect.com
J Olguín, S Brooker - New Journal of Chemistry, 2011 - pubs.rsc.org
Two synthetic methodologies are reported for the generation of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions. Functionalisation of the 4-position of dimethyl-4-iodo-1-(…
Number of citations: 22 pubs.rsc.org
G Dräger, W Solodenko, J Messinger, U Schön… - Tetrahedron letters, 2002 - Elsevier
New reagents for the high yielding amidination of primary and secondary amines are described. By attaching a benzyl substituent to the 3,5-dimethyl-1H-pyrazole-1-carboxamidine ring, …
Number of citations: 28 www.sciencedirect.com
I Tiritiris - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
In the crystal structure of the title compound, C5H11N3O, the C=N and C—N bond lengths in the CN3 unit are 1.2971 (14), 1.3595 (14) (NH2) and 1.3902 (13) Å, indicating double- and …
Number of citations: 3 scripts.iucr.org
C Escolástico, M Blanco, RM Claramunt… - The Open Organic …, 2008 - benthamopen.com
The synthesis under MW irradiation without solvent of 19 pyrazoles, of which only 8 were known, is described. They bear C-methyl groups and trityl, diphenylmethyl and benzyl groups …
Number of citations: 9 benthamopen.com
JO Zirimwabagabo, ABA Jailani… - Journal of Medicinal …, 2021 - ACS Publications
Class B G-protein-coupled receptors (GPCRs) remain an underexploited target for drug development. The calcitonin receptor (CTR) family is particularly challenging, as its receptors …
Number of citations: 7 pubs.acs.org
D Jiang - 2010 - theses.ncl.ac.uk
Coenzyme-B12 dependent glutamate mutase is a radical enzyme, which catalyses the isomerisation of (S)-glutamate to (2S,3S)-3-methylaspartate via enzyme-bound radical …
Number of citations: 3 theses.ncl.ac.uk
S Albu - 2015 - macsphere.mcmaster.ca
Urokinase-type plasminogen activator (uPA) protein is a serine protease of the trypsin family that is overexpressed by tumors cells seeking to metastasize. Molecular imaging methods …
Number of citations: 0 macsphere.mcmaster.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.